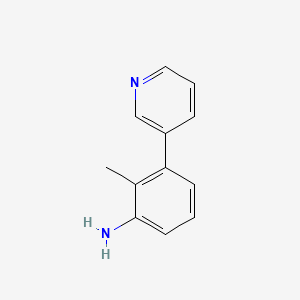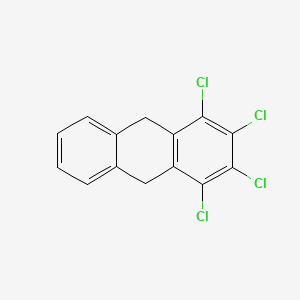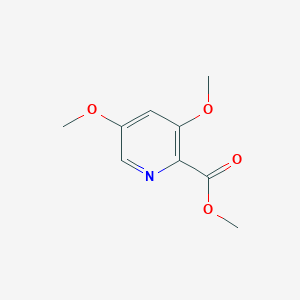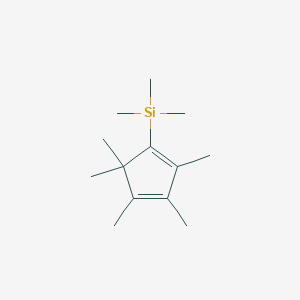
Trimethyl-(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl-(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)silane is an organosilicon compound with the molecular formula C13H24Si. It is known for its unique structure, which includes a cyclopentadienyl ring substituted with five methyl groups and a trimethylsilyl group. This compound is used in various chemical applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)silane typically involves the reaction of pentamethylcyclopentadiene with trimethylchlorosilane in the presence of a base such as lithium diisopropylamide (LDA). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture sensitivity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is usually purified by distillation or recrystallization to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl-(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)silane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Cycloaddition Reactions: It can undergo Diels-Alder reactions with electron-rich dienophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and alkoxides, typically under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Cycloaddition: Electron-rich dienophiles like alkenes or alkynes are used under thermal or catalytic conditions.
Major Products
Substitution: Products include various substituted cyclopentadienyl derivatives.
Oxidation: Products include silanols and siloxanes.
Cycloaddition: Products include cyclohexene derivatives.
Aplicaciones Científicas De Investigación
Trimethyl-(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)silane is used in several scientific research applications:
Chemistry: It is used as a ligand in organometallic chemistry, particularly in the synthesis of transition metal complexes.
Biology: It is used in the study of biological systems where silicon-containing compounds are of interest.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and reactivity.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Trimethyl-(2,3,4,5,5-pentamethylcyclopenta-1-3-dien-1-yl)silane involves its ability to act as a ligand, forming stable complexes with transition metals. These complexes can then participate in various catalytic processes, including polymerization and hydrogenation reactions. The molecular targets include transition metal centers, and the pathways involved are typically those associated with organometallic catalysis .
Comparación Con Compuestos Similares
Similar Compounds
- Trimethyl-(2,3,4,5-tetramethylcyclopenta-1,3-dien-1-yl)silane
- Pentamethylcyclopentadienyl titanium trichloride
- Trimethylsilylcyclopentadiene
Uniqueness
Trimethyl-(2,3,4,5,5-pentamethylcyclopenta-1-3-dien-1-yl)silane is unique due to its high degree of methyl substitution on the cyclopentadienyl ring, which imparts increased stability and reactivity compared to less substituted analogs. This makes it particularly useful in forming stable organometallic complexes and in applications requiring robust chemical behavior .
Propiedades
Fórmula molecular |
C13H24Si |
|---|---|
Peso molecular |
208.41 g/mol |
Nombre IUPAC |
trimethyl-(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)silane |
InChI |
InChI=1S/C13H24Si/c1-9-10(2)12(14(6,7)8)13(4,5)11(9)3/h1-8H3 |
Clave InChI |
ZZWIHRTYUJHZLQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C(=C1C)[Si](C)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Iodoimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13146379.png)
![1-Bromo-9-[(2-methylphenyl)methyl]anthracene](/img/structure/B13146380.png)
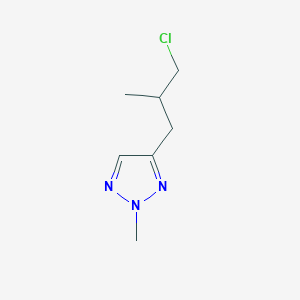
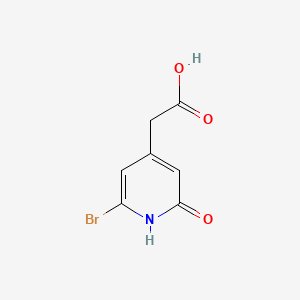
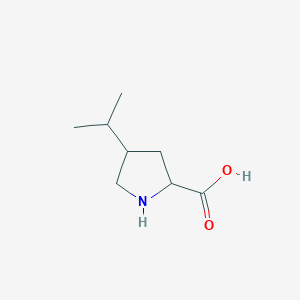
![1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13146414.png)

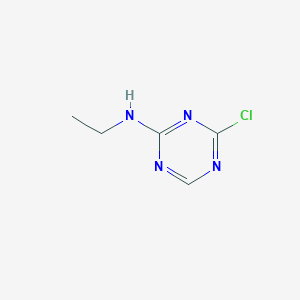


![3-Phenyl-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13146439.png)
